molecular formula C10H15NO3 B13801507 Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-

Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-

Cat. No.: B13801507
M. Wt: 197.23 g/mol
InChI Key: QFQZXWVBXNSSJP-IVMLVQDOSA-N
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Description

Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]- is a complex organic compound with a unique structure that includes a cyclohexylidene ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]- typically involves the reaction of acetonitrile with a suitable cyclohexylidene precursor under controlled conditions. Common reagents used in the synthesis include catalysts such as copper acetate and solvents like acetonitrile itself . The reaction conditions often involve moderate temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]- is unique due to its specific substitution pattern on the cyclohexylidene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2E)-2-[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]acetonitrile

InChI

InChI=1S/C10H15NO3/c1-13-8-4-3-7(5-6-11)9(12)10(8)14-2/h5,8-10,12H,3-4H2,1-2H3/b7-5+/t8-,9-,10-/m0/s1

InChI Key

QFQZXWVBXNSSJP-IVMLVQDOSA-N

Isomeric SMILES

CO[C@H]1CC/C(=C\C#N)/[C@@H]([C@H]1OC)O

Canonical SMILES

COC1CCC(=CC#N)C(C1OC)O

Origin of Product

United States

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